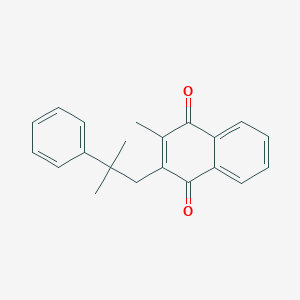![molecular formula C17H28ClN5 B14415554 [1,3,5]Triazine-2,4-diamine, 6-chloro-N,N'-dicycloheptyl- CAS No. 85196-55-0](/img/structure/B14415554.png)
[1,3,5]Triazine-2,4-diamine, 6-chloro-N,N'-dicycloheptyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,3,5]Triazine-2,4-diamine, 6-chloro-N,N’-dicycloheptyl- is a chemical compound with the molecular formula C₁₇H₂₈ClN₅ and a molecular weight of 337.891 g/mol . This compound belongs to the triazine family, which is characterized by a six-membered heterocyclic aromatic ring containing three nitrogen atoms. The presence of chlorine and dicycloheptyl groups makes this compound unique and potentially useful in various applications.
Métodos De Preparación
The synthesis of [1,3,5]Triazine-2,4-diamine, 6-chloro-N,N’-dicycloheptyl- can be achieved through several methods:
Trimerization of Nitriles: Symmetrical 1,3,5-triazines are often prepared by the trimerization of nitriles such as cyanogen chloride or cyanamide.
Pinner Triazine Synthesis: This method involves the reaction of an alkyl or aryl amidine with phosgene.
Condensation of Cyanoguanidine with Nitriles: Amine-substituted triazines, such as guanamines, are synthesized by condensing cyanoguanidine with the corresponding nitrile.
Análisis De Reacciones Químicas
[1,3,5]Triazine-2,4-diamine, 6-chloro-N,N’-dicycloheptyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the triazine ring.
Aplicaciones Científicas De Investigación
[1,3,5]Triazine-2,4-diamine, 6-chloro-N,N’-dicycloheptyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other triazine derivatives.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of herbicides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of [1,3,5]Triazine-2,4-diamine, 6-chloro-N,N’-dicycloheptyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in proteins and nucleic acids.
Comparación Con Compuestos Similares
[1,3,5]Triazine-2,4-diamine, 6-chloro-N,N’-dicycloheptyl- can be compared with other triazine derivatives such as:
Cyanuric Acid:
Cyanuric Chloride: 2,4,6-Trichloro-1,3,5-triazine is a starting material for the synthesis of various herbicides.
Propiedades
Número CAS |
85196-55-0 |
|---|---|
Fórmula molecular |
C17H28ClN5 |
Peso molecular |
337.9 g/mol |
Nombre IUPAC |
6-chloro-2-N,4-N-di(cycloheptyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C17H28ClN5/c18-15-21-16(19-13-9-5-1-2-6-10-13)23-17(22-15)20-14-11-7-3-4-8-12-14/h13-14H,1-12H2,(H2,19,20,21,22,23) |
Clave InChI |
NDHBZABQERFFOL-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)NC2=NC(=NC(=N2)Cl)NC3CCCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


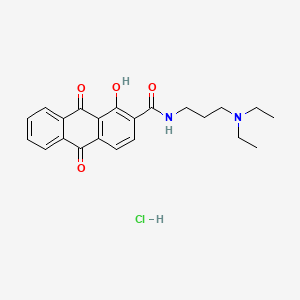
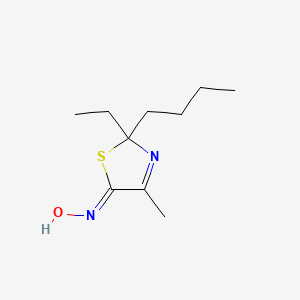
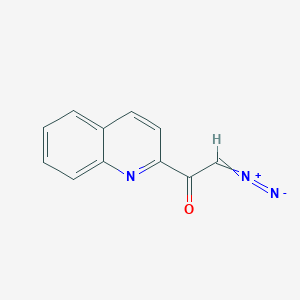

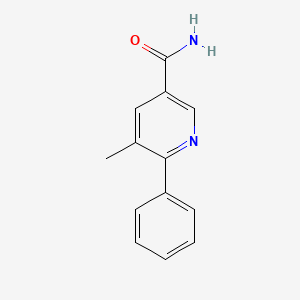
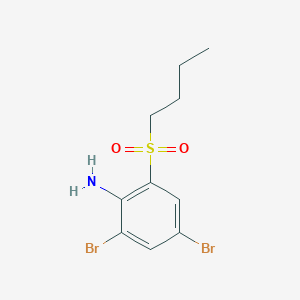
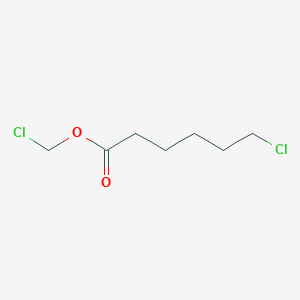
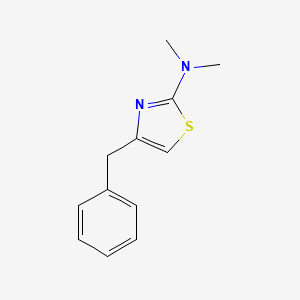
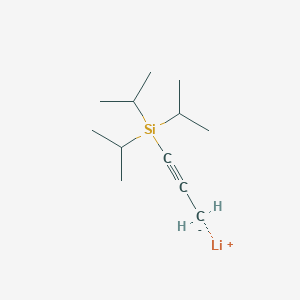

![3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-5-methylaniline](/img/structure/B14415541.png)
![(Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane)](/img/structure/B14415543.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]bis[2-(benzyloxy)benzene]](/img/structure/B14415551.png)
